molecular formula C7H11N5O2 B11074580 4-amino-6-morpholino-1H-s-triazin-2-one CAS No. 2045-26-3

4-amino-6-morpholino-1H-s-triazin-2-one

Cat. No.: B11074580
CAS No.: 2045-26-3
M. Wt: 197.19 g/mol
InChI Key: GSPGSNZRRPMNOP-UHFFFAOYSA-N
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Description

4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE typically involves the reaction of cyanuric chloride with morpholine and ammonia. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Common solvents like ethanol or water

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the amino group.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

Chemistry

In chemistry, 4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring structure allows for strong interactions with various biomolecules, making it a versatile compound for research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-morpholino-1,3,5-triazine
  • 4,6-Dichloro-1,3,5-triazine
  • 2,4,6-Triamino-1,3,5-triazine

Uniqueness

Compared to other triazine compounds, 4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE is unique due to the presence of both an amino group and a morpholino group. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

CAS No.

2045-26-3

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

6-amino-4-morpholin-4-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H11N5O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H3,8,9,10,11,13)

InChI Key

GSPGSNZRRPMNOP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)NC(=N2)N

Origin of Product

United States

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